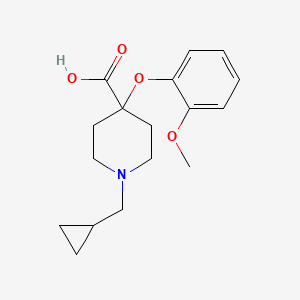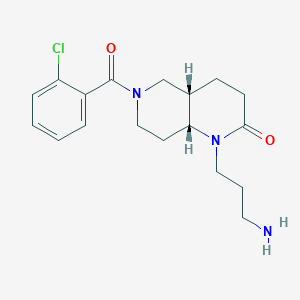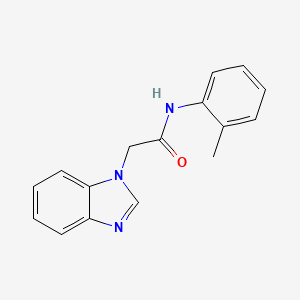
1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.
Mechanism of Action
The primary mechanism of action of 1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and is involved in regulating neuronal activity and behavior. Increased levels of GABA can have a range of effects on neuronal activity, including reducing excitability and reducing the likelihood of seizures.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing GABA levels in the brain, reducing seizure activity, and reducing anxiety-like behavior. In addition, this compound has been shown to reduce cocaine-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in lab experiments is its selectivity for GABA-AT, which allows for specific modulation of GABA levels in the brain. However, one limitation is the potential for off-target effects, as this compound may interact with other enzymes or receptors in the brain. In addition, the pharmacokinetics of this compound may limit its use in certain experiments, as it has a short half-life and may require frequent dosing.
Future Directions
There are a number of potential future directions for research on 1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, including:
1. Further investigation of its therapeutic potential in neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction.
2. Development of more potent and selective inhibitors of GABA-AT, which may have improved pharmacokinetic properties and reduced off-target effects.
3. Investigation of the effects of this compound on other neurotransmitter systems in the brain, as well as its potential interactions with other drugs.
4. Development of new delivery methods for this compound, such as sustained-release formulations, to improve its pharmacokinetics and efficacy.
In conclusion, this compound is a compound with significant potential for therapeutic applications in a range of neurological and psychiatric disorders. Its selective inhibition of GABA-AT allows for specific modulation of GABA levels in the brain, which can have a range of effects on neuronal activity and behavior. Further research is needed to fully understand the potential of this compound and to develop more potent and selective inhibitors of GABA-AT.
Synthesis Methods
1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a variety of methods, including the reaction of 1-(cyclopropylmethyl)piperidine with 2-methoxyphenol in the presence of a base, followed by the addition of a carboxylic acid. Other methods involve the use of protecting groups and intermediate steps to achieve the desired product.
Scientific Research Applications
1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce anxiety-like behavior in rodents and to reduce cocaine-seeking behavior in animal models of addiction.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-14-4-2-3-5-15(14)22-17(16(19)20)8-10-18(11-9-17)12-13-6-7-13/h2-5,13H,6-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCCALQLDIWMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)CC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5338306.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5338310.png)
![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5338316.png)
![N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5338321.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)
![(2S*,4S*,5R*)-4-{[(carboxymethyl)amino]carbonyl}-5-(2,3-difluorophenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5338332.png)

![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5338338.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5338342.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
![2-tert-butyl-6-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5338369.png)

